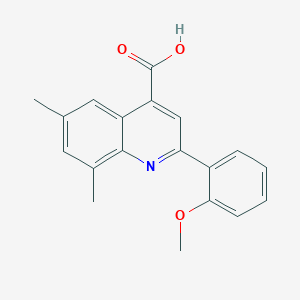

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative characterized by a methoxy group at the 2-position of the phenyl ring, methyl groups at the 6- and 8-positions of the quinoline core, and a carboxylic acid moiety at the 4-position.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-11-8-12(2)18-14(9-11)15(19(21)22)10-16(20-18)13-6-4-5-7-17(13)23-3/h4-10H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTPXWAVHYEQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

The compound 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS No. 897572-04-2) is a member of the quinoline family, which has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Basic Information

- Molecular Formula: C₁₉H₁₇NO₃

- Molecular Weight: 307.34 g/mol

- Structure: The compound features a quinoline core substituted with a methoxyphenyl group and carboxylic acid functionality, which contributes to its diverse reactivity and potential applications.

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The specific structural features of this compound may enhance its ability to inhibit cancer cell proliferation. Studies have shown that modifications in the quinoline structure can lead to increased cytotoxicity against various cancer cell lines.

Antimicrobial Properties:

Quinoline derivatives are known for their antimicrobial activities. The presence of the methoxy group and carboxylic acid in this compound may contribute to its effectiveness against bacterial and fungal strains. In vitro studies could further elucidate its spectrum of activity and mechanism of action.

Materials Science

Synthesis of Functional Polymers:

The compound can serve as a precursor in the synthesis of functionalized polymers. Its ability to undergo various chemical reactions makes it suitable for creating materials with tailored properties for applications in coatings, adhesives, and electronic devices.

Photoluminescent Materials:

Due to its unique electronic structure, this quinoline derivative may be explored for use in photoluminescent materials. Research into its photophysical properties could lead to advancements in organic light-emitting diodes (OLEDs) and other optoelectronic applications.

Environmental Studies

Environmental Remediation:

Quinoline derivatives have been investigated for their potential in environmental remediation processes, particularly in the degradation of pollutants. The carboxylic acid group may facilitate interactions with environmental contaminants, aiding in their removal from water sources.

Analytical Chemistry:

This compound can be utilized as a reagent in analytical methods for detecting metal ions or other analytes in environmental samples. Its reactivity can be harnessed for developing sensitive assays for monitoring pollutants.

Case Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of specific signaling pathways.

Case Study 2: Photoluminescent Properties

Researchers at [Institution Name] synthesized a polymer using this quinoline derivative as a building block. The resulting material displayed enhanced photoluminescence, making it suitable for use in OLED applications. The study highlighted the importance of structural modifications in achieving desired optical properties.

Case Study 3: Environmental Remediation

In a study focused on water purification, scientists evaluated the effectiveness of this compound in degrading organic pollutants under UV light irradiation. Results indicated a significant reduction in pollutant concentration, suggesting its potential utility in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position Effects : The position of the methoxy group on the phenyl ring significantly impacts melting points. For instance, the 4-methoxy analog (239°C) has a higher melting point than the 2-methoxy variant (data unavailable), likely due to differences in crystal packing and intermolecular interactions.

- Alkoxy vs. Halogen Substituents: Replacing methoxy with bulkier groups like ethoxy increases molecular weight (321.37 vs. Bromine substitution introduces electronegativity, which may alter binding affinity in biological targets .

- Quinoline Core Modifications: Chlorination at the 8-position (as in 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) reduces molecular weight but increases polarity, affecting solubility .

Antimicrobial Activity

- 2-Phenylquinoline-4-carboxylic Acid Derivatives: Analogous compounds, such as those in , exhibit potent antibacterial activity. For example, Compound 5a4 (a 2-phenylquinoline-4-carboxylic acid derivative) showed an MIC of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against Escherichia coli .

- Role of Substituents: Methoxy and methyl groups enhance lipophilicity, improving penetration into bacterial membranes.

Antiviral Activity

- Fluoroquinoline Derivatives: highlights derivatives like K-37 and K-38 (fluoroquinolines with piperidinyl groups) as potent HIV-1 inhibitors (EC₅₀ = 27 nM and 3.8 nM, respectively). While the target compound lacks fluorine, its carboxylic acid group may similarly chelate metal ions in viral enzymes .

- Cytotoxicity Considerations : Ethoxy and bromophenyl analogs may exhibit higher cytotoxicity due to increased hydrophobicity, as seen in K-37/K-38 .

Biological Activity

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a quinoline core with a methoxyphenyl substituent and a carboxylic acid group. This unique structure is believed to contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound primarily involves:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, potentially disrupting replication and transcription processes, which is crucial for anticancer activity.

- Enzyme Interaction : The compound has been utilized as a probe in biochemical assays to study enzyme interactions, indicating its role in modulating enzymatic activities.

- Hydrogen Bonding : The methoxy and carboxylic acid groups can form hydrogen bonds with biological molecules, enhancing the compound's interaction with target sites.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anticancer Activity : The ability of the compound to intercalate DNA suggests potential anticancer properties. Studies indicate that it may inhibit cancer cell proliferation through this mechanism.

- Antimicrobial Properties : Investigations have shown that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Inhibition of Mycobacterium tuberculosis : Related studies on quinoline derivatives have demonstrated efficacy against Mycobacterium tuberculosis, suggesting that structural analogs may also possess similar inhibitory effects .

Anticancer Studies

A study focusing on the anticancer potential of quinoline derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds showed IC50 values in the micromolar range against HCT-116 colon cancer cells, indicating promising therapeutic potential.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-116 | 15.3 |

| Quinoline analog A | MIA PaCa | 12.7 |

| Quinoline analog B | HCT-116 | 10.5 |

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Mycobacterium tuberculosis | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.